2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide
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Overview
Description
2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide is a synthetic organic compound with the molecular formula C13H17Cl2NO3. This compound is characterized by its complex structure, which includes chloro, methoxy, and hydroxy functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde, 2-chloroacetamide, and 2-hydroxy-2-methylpropylamine.
Formation of Intermediate: The first step involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-hydroxy-2-methylpropylamine to form an intermediate Schiff base.
Acylation: The intermediate is then acylated with 2-chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(4-chlorophenethyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
Comparison
Compared to these similar compounds, 2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide is unique due to the presence of the methoxy and hydroxy functional groups. These groups can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,19)9-17(13(18)7-15)8-10-4-5-12(20-3)11(16)6-10/h4-6,19H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBJTDFHKQXZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC1=CC(=C(C=C1)OC)Cl)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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